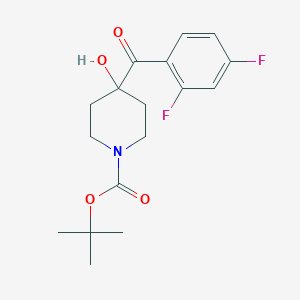

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H21F2NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a tert-butyl ester group, a difluorobenzoyl moiety, and a hydroxyl group attached to the piperidine ring

Preparation Methods

The synthesis of tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the difluorobenzoyl group: The difluorobenzoyl group is introduced via an acylation reaction using 2,4-difluorobenzoyl chloride and a suitable base.

Addition of the tert-butyl ester group: The tert-butyl ester group is incorporated through esterification using tert-butyl alcohol and an acid catalyst.

Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The difluorobenzoyl group can be reduced to a difluorobenzyl group using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzoyl group can be replaced by other nucleophiles under appropriate conditions.

Ester hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

Material Science: The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings.

Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules for various research purposes .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group is known to enhance binding affinity to certain targets due to its electron-withdrawing properties, which can influence the compound’s overall activity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with the target. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate can be compared with other similar compounds, such as:

Tert-butyl 4-benzoylpiperidine-1-carboxylate: Lacks the fluorine atoms, resulting in different electronic properties and potentially lower binding affinity.

Tert-butyl 4-(2,4-dichlorobenzoyl)-4-hydroxypiperidine-1-carboxylate: Contains chlorine atoms instead of fluorine, which may alter its reactivity and biological activity.

Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate: Lacks the hydroxyl group, affecting its hydrogen bonding capability and overall stability .

These comparisons highlight the unique features of this compound, such as its specific electronic and steric properties, which contribute to its distinct reactivity and applications.

Biological Activity

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate, often referred to as M4 , is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases. This article reviews the biological activity of M4, focusing on its mechanisms of action, effects on cellular models, and implications for therapeutic applications.

M4 exhibits a multifaceted mechanism of action primarily as an inhibitor of key enzymes involved in neurodegeneration:

- β-Secretase Inhibition : M4 has been shown to inhibit β-secretase with an IC50 value of 15.4 nM. This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides, which aggregate to form plaques associated with Alzheimer's disease .

- Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor with a Ki value of 0.17 μM. This inhibition is vital for enhancing cholinergic neurotransmission, which is often impaired in neurodegenerative conditions .

In Vitro Studies

In vitro studies have demonstrated the protective effects of M4 on astrocyte cells against Aβ-induced toxicity:

- Cell Viability : When astrocytes were exposed to Aβ1-42, a significant decrease in cell viability was observed (43.78 ± 7.17%). However, co-treatment with M4 improved cell viability to 62.98 ± 4.92%, indicating its potential neuroprotective properties .

- Cytokine Production : M4 treatment resulted in a reduction in TNF-α production, which is typically elevated in response to Aβ exposure. Despite this reduction, the difference was not statistically significant compared to cells treated only with Aβ .

In Vivo Studies

In vivo studies have provided additional insights into the biological activity of M4:

- Oxidative Stress Models : In models induced by scopolamine, M4 demonstrated a reduction in malondialdehyde (MDA) levels, a marker of oxidative stress. While both M4 and galantamine (a known treatment for Alzheimer's) showed similar effects, M4's efficacy was not statistically superior .

- Neuroprotection : The compound's ability to mitigate oxidative stress and promote cell viability suggests potential therapeutic applications in conditions characterized by neuroinflammation and oxidative damage .

Data Table: Summary of Biological Activities

| Activity Type | Measurement/Effect | Result |

|---|---|---|

| β-Secretase Inhibition | IC50 | 15.4 nM |

| Acetylcholinesterase Inhibition | Ki | 0.17 μM |

| Cell Viability (Aβ treated) | % Viability | 62.98% (vs 43.78% control) |

| TNF-α Reduction | Cytokine Level | Not statistically significant |

| MDA Reduction | Oxidative Stress Marker | Significant decrease observed |

Case Studies and Research Findings

Several studies have explored the implications of M4 in neurodegenerative disease models:

- Astrocytic Response to Aβ : Research indicates that M4 can modulate the inflammatory response in astrocytes exposed to Aβ peptides, potentially reducing neuroinflammation associated with Alzheimer's disease .

- Comparative Efficacy : While M4 shows promise, comparative studies with established drugs like galantamine reveal that its bioavailability and efficacy may require further optimization for clinical use .

- Potential for Drug Development : Given its dual action as both a β-secretase and acetylcholinesterase inhibitor, M4 represents a novel candidate for the development of combination therapies aimed at treating Alzheimer's disease and other neurodegenerative disorders .

Q & A

Basic Questions

Q. What are common synthetic routes for synthesizing tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, or condensation. Key steps include:

- Piperidine ring functionalization : Introducing hydroxyl and benzoyl groups via controlled nucleophilic attack or Friedel-Crafts acylation.

- Protection/deprotection strategies : Using tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by acidic or basic deprotection .

- Coupling reactions : Reacting 2,4-difluorobenzoyl chloride with a hydroxylated piperidine intermediate under anhydrous conditions.

- Purification : Column chromatography (silica gel) or recrystallization to achieve ≥95% purity . Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the piperidine ring and benzoyl group .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects trace impurities .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ at m/z 314.34 for C₁₇H₂₀F₂NO₄) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Q. How do structural features like the 2,4-difluorobenzoyl group influence reactivity?

The electron-withdrawing fluorine atoms enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. The ortho and para fluorine positions also sterically hinder undesired side reactions, improving regioselectivity in coupling steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in large-scale synthesis?

- Temperature control : Maintaining 0–5°C during acylation reduces side-product formation .

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility of intermediates .

- Catalysts : Lewis acids (e.g., AlCl₃) accelerate benzoylation but require careful quenching to prevent degradation .

- Inert atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates like hydroxylated piperidines .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

Table 1: Key Synthetic Routes and Yields

Table 2: Analytical Parameters for Purity Assessment

| Technique | Parameter | Target Specification |

|---|---|---|

| HPLC | Purity | ≥95% (Area %) |

| NMR | δ (¹H) | 1.4 ppm (t-Bu), 7.8 ppm (aromatic) |

| MS | [M+H]+ | 314.34 |

Q. Notes

Properties

IUPAC Name |

tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(22)20-8-6-17(23,7-9-20)14(21)12-5-4-11(18)10-13(12)19/h4-5,10,23H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGLUUIBMSDFST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)C2=C(C=C(C=C2)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.